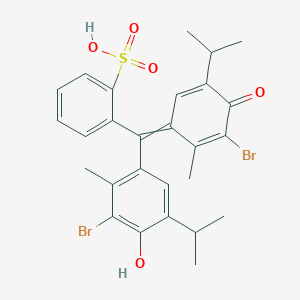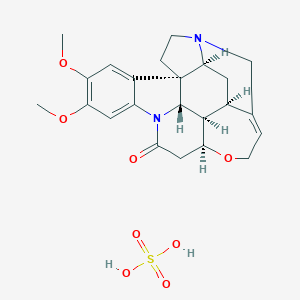
Ethenyl heptadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethenyl heptadecanoate, also known as vinyl heptadecanoate, is an organic compound with the molecular formula C19H36O2. It is an ester formed from heptadecanoic acid and ethenyl alcohol. This compound is characterized by its long hydrocarbon chain and the presence of a vinyl group, making it a versatile molecule in various chemical applications.
Wissenschaftliche Forschungsanwendungen
Ethenyl heptadecanoate has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers, which are studied for their material properties.
Biology: The compound is used in the study of lipid metabolism and as a model compound for understanding the behavior of long-chain esters in biological systems.
Medicine: Research into drug delivery systems often utilizes this compound due to its hydrophobic nature and ability to form stable emulsions.
Industry: It is used in the production of coatings, adhesives, and lubricants due to its film-forming properties and chemical stability.
Wirkmechanismus
Target of Action
Ethenyl heptadecanoate, also known as ethyl heptadecanoate or margaric acid ethyl ester, is a biochemical reagent
Mode of Action
It is an ester, and esters are known to undergo hydrolysis in the presence of water and a catalyst, breaking down into an alcohol and a carboxylic acid . In the case of this compound, this would result in the formation of ethanol and heptadecanoic acid.
Pharmacokinetics
It is known that the pharmacokinetics of other drugs can be altered by the presence of ethanol .
Action Environment
Environmental factors can influence the action, efficacy, and stability of biochemical compounds. Factors such as temperature, pH, and the presence of other compounds can affect the rate of reactions and the stability of the compounds involved . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethenyl heptadecanoate can be synthesized through the esterification of heptadecanoic acid with ethenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol, heptadecanol, through hydrogenation reactions.
Substitution: The vinyl group in this compound can participate in various substitution reactions, such as halogenation or hydrohalogenation, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Halogenation reactions often involve reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Heptadecanol.
Substitution: Halogenated heptadecanoates.
Vergleich Mit ähnlichen Verbindungen
Ethyl heptadecanoate: Similar in structure but with an ethyl group instead of a vinyl group.
Methyl heptadecanoate: Another ester of heptadecanoic acid, with a methyl group.
Vinyl stearate: Similar in having a vinyl group but derived from stearic acid instead of heptadecanoic acid.
Uniqueness: Ethenyl heptadecanoate is unique due to its combination of a long hydrocarbon chain and a reactive vinyl group, which provides it with distinct chemical properties and reactivity compared to other esters of heptadecanoic acid.
Eigenschaften
IUPAC Name |
ethenyl heptadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h4H,2-3,5-18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNVHSQCRJMJHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9003-95-6 |
Source


|
| Record name | Octadecanoic acid, ethenyl ester, homopolymer | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














